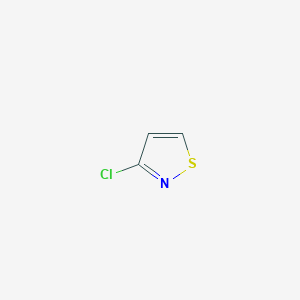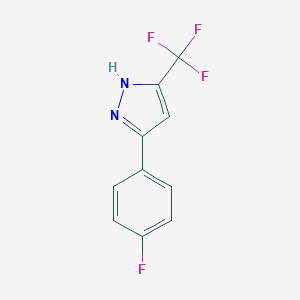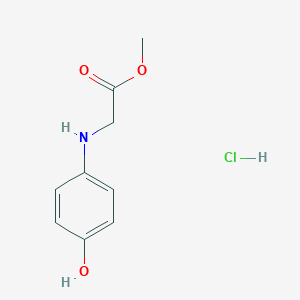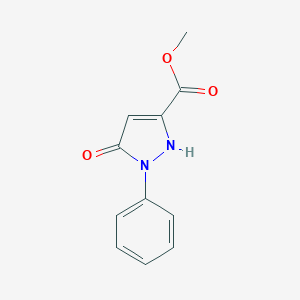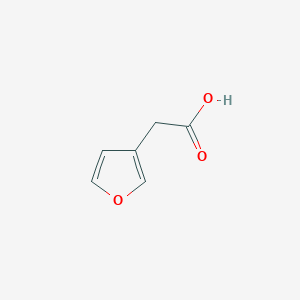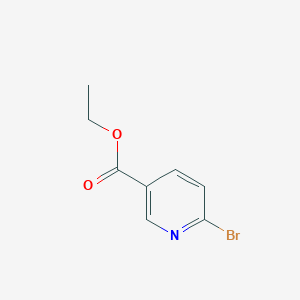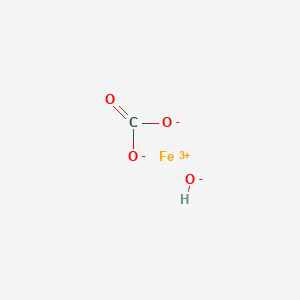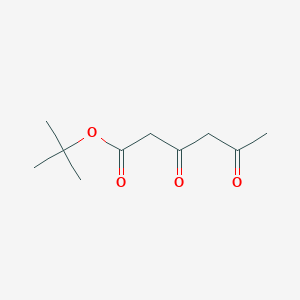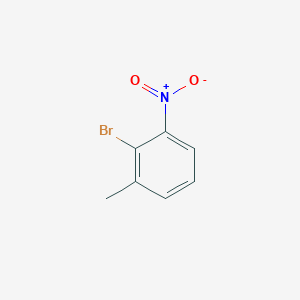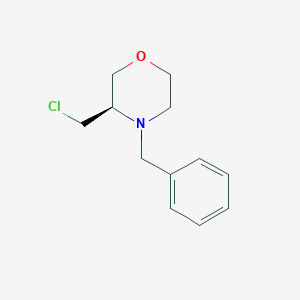
(R)-4-Bencil-3-(clorometil)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Benzyl-3-(chloromethyl)morpholine is a chiral morpholine derivative with a benzyl group at the 4-position and a chloromethyl group at the 3-position
Aplicaciones Científicas De Investigación
Chemistry
®-4-Benzyl-3-(chloromethyl)morpholine is used as a building block in organic synthesis
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it useful in the development of enantioselective catalysts and inhibitors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry
In the industrial sector, ®-4-Benzyl-3-(chloromethyl)morpholine is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
Target of Action
Morpholine-modified agents have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
For instance, a ruthenium-based antibacterial agent modified with a morpholine moiety demonstrated strong potency against Staphylococcus aureus . The agent could destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
Morpholine-modified agents are known to affect multiple biochemical pathways, leading to their antibacterial effects .
Result of Action
Morpholine-modified agents have been shown to have significant antibacterial effects, including the destruction of bacterial membranes and the induction of ros production in bacteria .
Action Environment
Environmental factors can significantly influence the action of various chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(chloromethyl)morpholine typically involves the reaction of ®-4-benzylmorpholine with chloromethylating agents. One common method is the reaction of ®-4-benzylmorpholine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 3-position. The reaction is usually carried out under acidic conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-4-Benzyl-3-(chloromethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Benzyl-3-(chloromethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the morpholine ring.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include alcohol or amine derivatives of the morpholine ring.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylmorpholine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylmorpholine: Lacks the benzyl group, reducing its potential for π-π interactions and altering its binding properties.
4-Benzyl-3-methylmorpholine:
Uniqueness
®-4-Benzyl-3-(chloromethyl)morpholine is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct reactivity and binding properties. This combination allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
(3R)-4-benzyl-3-(chloromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRCVCNYPADFER-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650632 |
Source


|
| Record name | (3R)-4-Benzyl-3-(chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217697-39-6 |
Source


|
| Record name | (3R)-4-Benzyl-3-(chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
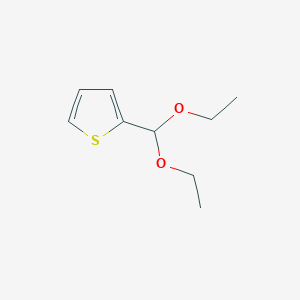
![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)
